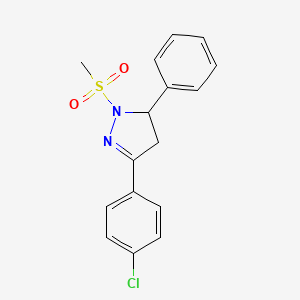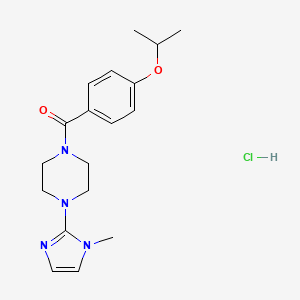![molecular formula C26H34N6O2S B2500172 N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide CAS No. 892274-37-2](/img/structure/B2500172.png)
N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a useful research compound. Its molecular formula is C26H34N6O2S and its molecular weight is 494.66. The purity is usually 95%.
BenchChem offers high-quality N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Antiasthma Agents
Medwid et al. (1990) described the synthesis of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, potentially useful as antiasthma agents. The compounds showed promising activity in the human basophil histamine release assay, indicating their potential in asthma treatment and related inflammatory conditions [Medwid et al., 1990].
Anticancer Applications
Lauria et al. (2013) reported the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with significant antitumor activity. These compounds were tested against a panel of 60 human tumor cell lines, showing potent antiproliferative activity at nanomolar concentrations. Such findings suggest that structurally related compounds could have applications in cancer therapy [Lauria et al., 2013].
Antimicrobial and Antifungal Properties
Triorganotin(IV) derivatives of related pyrimidine compounds have been synthesized and shown to possess in vitro activity against Gram-positive bacteria, indicating potential applications in developing antimicrobial agents [Ruisi et al., 2010].
Antioxidant and Anticancer Activity
Tumosienė et al. (2020) explored derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. The study revealed that some derivatives exhibited significant antioxidant activity and cytotoxic effects against glioblastoma and triple-negative breast cancer cell lines, indicating the potential therapeutic applications of similar compounds [Tumosienė et al., 2020].
Enzymatic Inhibition
Dumaitre and Dodic (1996) synthesized a series of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cGMP-specific (type V) phosphodiesterase. Such compounds could be valuable in developing therapeutic agents for hypertension and other cardiovascular diseases [Dumaitre & Dodic, 1996].
Eigenschaften
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-4-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O2S/c1-4-30(20-10-6-5-7-11-20)16-9-15-27-23(33)13-8-12-22-28-29-26-31(18-19(2)3)25(34)24-21(32(22)26)14-17-35-24/h5-7,10-11,14,17,19H,4,8-9,12-13,15-16,18H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGMJUEBNVIKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCC1=NN=C2N1C3=C(C(=O)N2CC(C)C)SC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(ethyl(phenyl)amino)propyl)-4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

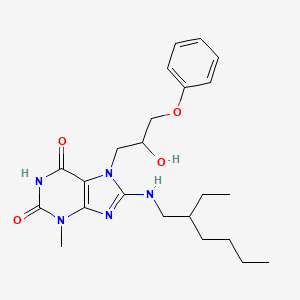
![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)
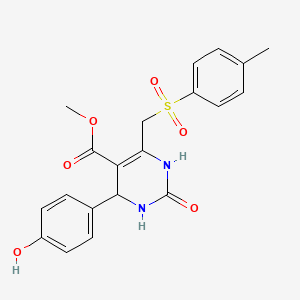
![Methyl 4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)benzoate](/img/structure/B2500101.png)
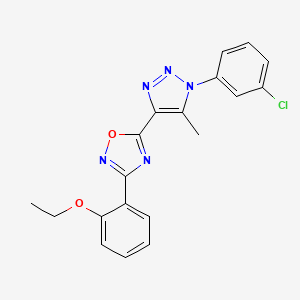

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2500109.png)
